1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide
Description
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole core with a pyridine moiety, making it an interesting subject for chemical and pharmacological research.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-methyl-N-(2-pyridin-4-ylethyl)indole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-20-12-8-14-15(3-2-4-16(14)20)17(21)19-11-7-13-5-9-18-10-6-13/h2-6,8-10,12H,7,11H2,1H3,(H,19,21) |
InChI Key |
KXDLPYNFEHEKLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide: This compound features a similar indole core but with different substituents, leading to variations in biological activity and chemical properties.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine moiety but lacks the indole core, resulting in different biological activities and applications.
The uniqueness of 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide lies in its specific combination of the indole and pyridine moieties, which confer distinct chemical and biological properties.
Biological Activity
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C16H18N2O
- Molecular Weight : 279.34 g/mol
- IUPAC Name : 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide
The compound integrates the structural features of indole and pyridine, which are significant in pharmacology due to their ability to interact with various biological targets.
Synthesis
The synthesis of 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide typically involves the formation of an amide bond between 2-(pyridin-4-yl)ethylamine and 1H-indole-4-carboxylic acid. Common reagents include:
- Coupling Agents : N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
The reaction conditions must be optimized for temperature, solvent, and time to maximize yield and purity.
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide exhibits significant biological activity through its interaction with various receptors:
- Dopamine D3 Receptor Antagonism : This interaction is crucial for potential therapeutic effects in treating neurological disorders. The compound's structure allows it to inhibit dopamine signaling pathways, which can be beneficial in conditions such as schizophrenia and Parkinson's disease.
Anticancer Activity
Studies have demonstrated that this compound can inhibit cellular proliferation in cancer cell lines. For instance, it showed preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts. The mechanism involves disrupting key signaling pathways associated with tumor growth .
Antimicrobial Properties
Research has indicated that 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide possesses antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
These findings indicate potential applications in treating bacterial infections .
Study on Anticancer Effects
In a study evaluating various indole derivatives, 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide was found to significantly reduce the viability of A549 cells at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
Study on Antimicrobial Activity
A comprehensive evaluation of monomeric alkaloids included this compound, demonstrating its effectiveness against a range of bacterial strains with notable MIC values indicating strong antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
